molecular formula C20H23N3O4S B2613109 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251694-40-2

1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2613109
CAS No.: 1251694-40-2
M. Wt: 401.48
InChI Key: VJVISRFTSIDGLR-UHFFFAOYSA-N
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Description

The compound 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one features a hybrid structure combining a 1,2-dihydropyridin-2-one core with two distinct functional groups:

  • A 1,2,3,4-tetrahydroquinoline moiety linked via a 2-oxoethyl bridge.
  • A pyrrolidine-1-sulfonyl substituent at the 3-position of the dihydropyridinone ring.

For example, tetrahydroquinoline derivatives are known for kinase inhibition, and pyrrolidine sulfonyl groups may enhance solubility or target binding .

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(23-14-5-8-16-7-1-2-9-17(16)23)15-21-11-6-10-18(20(21)25)28(26,27)22-12-3-4-13-22/h1-2,6-7,9-11H,3-5,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVISRFTSIDGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves multiple stepsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dihydropyridinone core allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrahydroquinoline and pyrrolidine sulfonyl groups allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives ()

The compounds in , such as (S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)-3-phenyl-2-(2,2,2-trifluoroacetamido)propanamide, share the tetrahydroisoquinoline core but differ in substituents:

  • Pyridin-2-yl and trifluoroacetamido groups replace the dihydropyridinone-pyrrolidine sulfonyl system.

Key Implications :

  • The trifluoroacetamido group in compounds could enhance metabolic stability but reduce solubility relative to the pyrrolidine sulfonyl group.
  • The target compound’s dihydropyridinone core may offer greater conformational flexibility than the rigid tetrahydroisoquinoline scaffold.

Quinoxalinone Derivatives ()

The quinoxalinone-based compound 1-{3-oxo-3-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]propyl}-3-phenyl-1,2-dihydroquinoxalin-2-one features:

  • A quinoxalinone core instead of dihydropyridinone.
  • A pyrrolidine carbonyl substituent rather than pyrrolidine sulfonyl.

Structural and Functional Differences :

  • The carbonyl group in may engage in hydrogen bonding, whereas the sulfonyl group in the target compound could act as a hydrogen bond acceptor or enhance solubility .

Dihydropyridine Derivatives ( and )

Compounds such as (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid () and 3-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)-1,1’-biphenyl-2,2’-dicarbonitrile () highlight:

  • Boronic acid or cyano substituents instead of pyrrolidine sulfonyl.
  • Phenyl or biphenyl groups augmenting aromatic interactions.

Functional Implications :

  • Boronic acid groups () enable Suzuki-Miyaura cross-coupling reactions, suggesting utility in prodrug design or bioconjugation.

Hypothetical Comparative Analysis Table

Based on structural features and known properties of analogous compounds:

Compound Class Core Structure Key Substituents Hypothesized Properties
Target Compound Dihydropyridinone Pyrrolidine sulfonyl, tetrahydroquinoline Enhanced solubility, kinase inhibition
Tetrahydroisoquinoline (E1) Tetrahydroisoquinoline Pyridin-2-yl, trifluoroacetamido Protease inhibition, lipophilicity
Quinoxalinone (E3) Quinoxalinone Pyrrolidine carbonyl Antimicrobial activity, H-bonding
Dihydropyridine (E7/E8) Dihydropyridine Boronic acid, cyano Cross-coupling reactivity, fluorescence

Methodological Considerations

While crystallographic tools like SHELX () and WinGX () are widely used for structural validation of similar compounds, hydrogen-bonding patterns () could further elucidate the target compound’s solid-state behavior. For instance, the pyrrolidine sulfonyl group may participate in intermolecular interactions distinct from those of carbonyl or cyano substituents .

Biological Activity

The compound 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Tetrahydroquinoline moiety : Known for its diverse pharmacological properties.
  • Pyrrolidine sulfonamide : Often associated with enzyme inhibition.
  • Dihydropyridinone : Linked to various biological activities including calcium channel modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The tetrahydroquinoline structure interacts with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological states.
  • Calcium Channel Modulation : The dihydropyridinone component may affect calcium ion channels, impacting muscle contraction and neurotransmitter release.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Neuroprotective Effects : Studies suggest that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis.
Effect TypeDescriptionReference
NeuroprotectionProtects neurons from oxidative damage
AntimicrobialExhibits activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

  • Neuroprotective Study :
    • A study investigated a series of tetrahydroquinoline derivatives for their neuroprotective properties. Results indicated significant protective effects against glutamate-induced toxicity in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Research on sulfonamide derivatives revealed notable antimicrobial properties against various bacterial strains. The mechanism was attributed to inhibition of folic acid synthesis pathways .
  • Anticancer Activity :
    • A derivative similar to the compound was tested against multiple cancer cell lines and showed promising results in inducing apoptosis through the mitochondrial pathway .

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